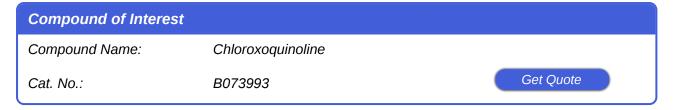


An In-depth Technical Guide to 5-Chloro-8hydroxyquinoline (Cloxiquine)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a synthetic organic compound belonging to the hydroxyquinoline class. It is a derivative of 8-hydroxyquinoline with a chlorine atom substituted at the 5-position. The CAS number for 5-Chloro-8-hydroxyquinoline is 130-16-5. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate its efficacy, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Properties

5-Chloro-8-hydroxyquinoline is a crystalline solid, typically appearing as a white to light yellow or greenish powder. It is sparingly soluble in water but soluble in various organic solvents.[1] Key chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	130-16-5	[1]
Molecular Formula	C ₉ H ₆ CINO	[1]
Molecular Weight	179.60 g/mol	[1]
Appearance	White to light yellow to green powder/crystal	[1]
Melting Point	124.0 to 127.0 °C	
Purity	>98.0% (GC)	_
Solubility	Sparingly soluble in water, soluble in organic solvents.	
InChI Key	CTQMJYWDVABFRZ- UHFFFAOYSA-N	_

Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several methods, with the Skraup and Doebner-von Miller reactions being the most common. These methods typically involve the cyclization of an aniline derivative with a source of acrolein.

Experimental Protocol: Doebner-von Miller Reaction

This protocol describes a general procedure for the synthesis of 5-Chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol.

Materials:

- 4-chloro-2-aminophenol
- Acrolein diethyl acetal
- 1N Hydrochloric acid (HCl)
- Sodium carbonate (Na₂CO₃)



- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate
- Cyclohexane
- Methanol

Procedure:

- To a round-bottomed flask, add approximately 1 mmol of 4-chloro-2-aminophenol and 82.5 mL of 1N HCl solution.
- Add 2.5 mmol of acrolein diethyl acetal to the reaction mixture.
- Reflux the resulting solution at 111°C for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.
- Extract the product with dichloromethane (3 x 100 mL).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Remove the solvent by evaporation under reduced pressure.
- Purify the crude product by column chromatography using a mixture of 15% ethyl acetate/cyclohexane and methanol as the eluent to obtain 5-chloro-8-hydroxyquinoline.

Biological Activities and Mechanism of Action

5-Chloro-8-hydroxyquinoline exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for various cellular processes in pathogens and cancer cells.



Antimicrobial Activity

Cloxiquine has demonstrated significant activity against a range of bacteria and fungi. Its efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, is particularly noteworthy.

Microorganism	Strain	MIC (μg/mL)	Reference(s)
Mycobacterium tuberculosis	9 reference strains	0.125 - 0.25	
Mycobacterium tuberculosis	150 clinical isolates	0.062 - 0.25	
Staphylococcus aureus (MRSA)	Clinical isolates	MIC ₅₀ : 16, MIC ₉₀ : 32 (for a derivative)	-
Candida albicans	ATCC 18804	0.031 - 2 (for a related compound)	-

Anticancer Activity

Recent studies have highlighted the potential of 5-Chloro-8-hydroxyquinoline as an anticancer agent. It has been shown to be effective against various cancer cell lines. A key mechanism of its anticancer action involves the activation of Peroxisome Proliferator-Activated Receptorgamma (PPARy).

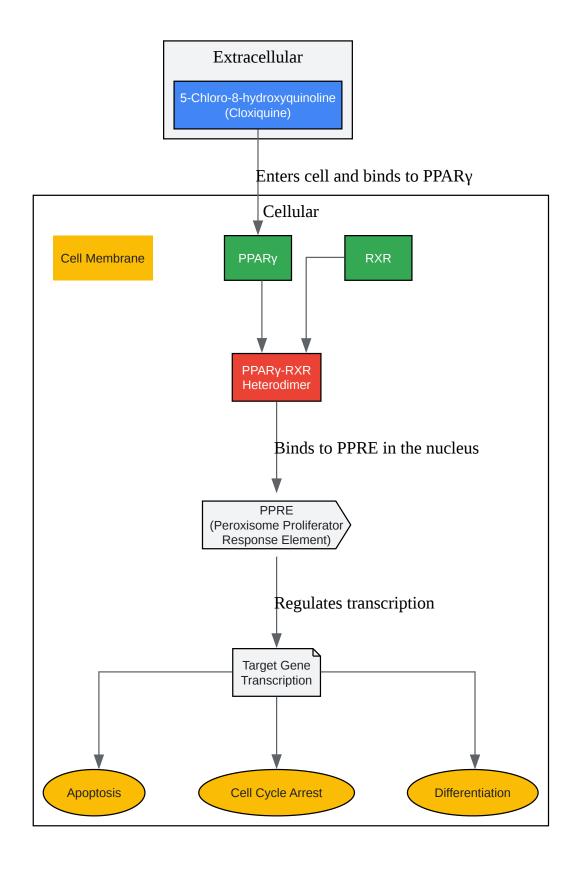
Cell Line	Cancer Type	IC ₅₀	Reference(s)
A-549	Lung Carcinoma	5.6 mM (for a derivative)	
HeLa	Cervical Carcinoma	-	_
Colo205	Colorectal Cancer	Potent activity (for a derivative)	
Raji	B-cell lymphoma	IC ₅₀ of 438 nM (for a related compound)	_



Signaling Pathway: PPARy Activation by Cloxiquine

The anticancer effect of Cloxiquine in melanoma has been linked to the activation of the PPARy signaling pathway. PPARy is a nuclear receptor that, upon activation, can regulate the transcription of genes involved in cell differentiation, apoptosis, and metabolism. Cloxiquine is believed to act as a PPARy agonist.





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Caption: PPARy signaling pathway activated by 5-Chloro-8-hydroxyquinoline.



Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of 5-Chloro-8-hydroxyquinoline against bacterial and fungal strains.

Materials:

- 5-Chloro-8-hydroxyquinoline stock solution (in a suitable solvent like DMSO)
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
- Positive control (medium with inoculum, no drug)
- Negative control (medium only)

Procedure:

- Prepare serial two-fold dilutions of the 5-Chloro-8-hydroxyquinoline stock solution in the broth medium directly in the 96-well plates. The concentration range should be broad enough to encompass the expected MIC.
- Add the standardized microbial inoculum to each well containing the drug dilution, as well as
 to the positive control wells.
- Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for Candida) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is
 defined as the lowest concentration of the compound that completely inhibits visible growth.



Determination of IC50 using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A-549, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 5-Chloro-8-hydroxyquinoline stock solution (in DMSO)
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Phosphate-buffered saline (PBS)

Procedure:

- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)
 and incubate overnight to allow for cell attachment.
- Prepare serial dilutions of 5-Chloro-8-hydroxyquinoline in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
- Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

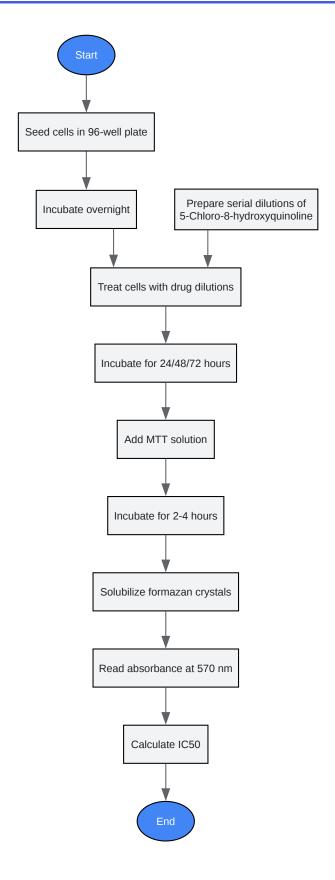






- Remove the medium containing MTT and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.





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Caption: Experimental workflow for determining IC50 using the MTT assay.



Conclusion

5-Chloro-8-hydroxyquinoline (Cloxiquine) is a versatile compound with well-documented antimicrobial and emerging anticancer properties. Its straightforward synthesis and broad spectrum of activity make it a compound of significant interest for further research and development in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists working on the discovery and development of new therapeutic agents.

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References

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